2,3-Dichlorobenzimidamide
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Overview
Description
2,3-Dichlorobenzimidamide is a chemical compound123. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
While I couldn’t find specific information on the synthesis of 2,3-Dichlorobenzimidamide, there are general methods for the synthesis of benzimidamide derivatives4. These methods often involve the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions4.
Molecular Structure Analysis
The molecular structure of a compound like 2,3-Dichlorobenzimidamide can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods56. However, specific structural data for 2,3-Dichlorobenzimidamide is not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving 2,3-Dichlorobenzimidamide are not explicitly mentioned in the sources I found789. However, benzimidamides can participate in a variety of chemical reactions, depending on their substitution pattern and reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques131415. However, specific physical and chemical properties for 2,3-Dichlorobenzimidamide are not available in the sources I found2.Scientific Research Applications
Catalytic Oxidation Studies
2,3-Dichlorobenzimidamide has been studied for its potential in catalytic oxidation processes. For instance, research on catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides supported on TiO2 and Al2O3 has been conducted. This study is significant as it explores the activity of different catalysts, providing insights into the metal oxide–support interactions crucial in oxidation reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).
Synthesis of Benzimidazole Derivatives
In the field of organic synthesis, 2,3-Dichlorobenzimidamide has been involved in the synthesis of benzimidazole derivatives. A study using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the condensation reaction with o-phenylenediamine and various arylaldehydes under microwave irradiation highlights its application in producing benzimidazole derivatives efficiently (Naeimi & Babaei, 2017).
Scientific Analysis of 2,4-D Herbicide Toxicity
Although not directly related to 2,3-Dichlorobenzimidamide, related studies in the field of toxicology and herbicide research can provide contextual understanding. Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, discusses its toxicology and mutagenicity, offering insights into the broader field of chlorinated compound studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Male Contraception Research
There's also interesting research in the field of male contraception involving dichlorobenzyl compounds. While not directly referencing 2,3-Dichlorobenzimidamide, this research can provide insights into the potential biomedical applications of structurally similar compounds (Cheng et al., 2002).
Safety And Hazards
Future Directions
The future directions for research on a compound like 2,3-Dichlorobenzimidamide would depend on its potential applications in fields such as medicine, materials science, or chemical synthesis192021. However, specific future directions for 2,3-Dichlorobenzimidamide are not mentioned in the sources I found.
Relevant Papers
I found several sources during my search1235616171819202122234101112131415. However, none of them are papers specifically about 2,3-Dichlorobenzimidamide. They are either about related compounds or topics, or they are resources that could potentially contain information about 2,3-Dichlorobenzimidamide.
Please note that the information provided is based on the sources available and may not be fully comprehensive or up-to-date. For more detailed information, further research in scientific databases or consultation with a subject matter expert may be required.
properties
IUPAC Name |
2,3-dichlorobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCKUGPVGPLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594963 |
Source
|
Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzimidamide | |
CAS RN |
769061-91-8 |
Source
|
Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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